21-Hydroxyoligomycin A
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Overview
Description
21-Hydroxyoligomycin A is a rare member of the oligomycin class of compounds. It is a macrolide antibiotic isolated from the bacterium Streptomyces cyaneogriseus. This compound is known for its potent inhibitory effects on K-Ras plasma membrane localization, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
The primary target of 21-Hydroxyoligomycin A is K-Ras , a membrane-bound GTPase . K-Ras proteins play a crucial role in regulating cell growth, proliferation, and differentiation . Mutant forms of K-Ras are prominent in many human cancers .
Mode of Action
This compound acts as a potent inhibitor of K-Ras plasma membrane (PM) localization . It prevents the localization of oncogenic mutant K-Ras to the plasma membrane, which is essential for its functionality . The compound exhibits an IC50 value of 4.82 nM, indicating its high potency .
Biochemical Pathways
The inhibition of k-ras pm localization suggests potential impacts on pathways involving k-ras .
Pharmacokinetics
It is known that the compound is soluble in ethanol, methanol, dmf, and dmso, but practically insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
This compound exhibits cytotoxicity, particularly against mammalian tumor cell lines . It has been reported to be cytotoxic to human colon cancer SW620 cells and human colorectal carcinoma cells . By inhibiting K-Ras PM localization, the compound may disrupt the growth and proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
21-Hydroxyoligomycin A is known to interact with K-Ras, a membrane-bound GTPase that regulates cell growth, proliferation, and differentiation . It acts as a potent inhibitor of K-Ras plasma membrane localization, with an IC50 value of 4.82 nM .
Cellular Effects
This compound has been reported to be cytotoxic to human colon cancer SW620 cells (IC50 = 14.4 μM), and to human colorectal carcinoma cells (IC50 > 3 μM) . It also inhibits the ABC transporter efflux pump P-glycoprotein (P-gp) .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of K-Ras plasma membrane localization . Oncogenic mutant K-Ras must be localized to the plasma membrane to be functional . The study of its inhibitory mechanism of action is expected to reveal pathways and molecular targets to control K-Ras .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in ethanol, methanol, DMF, and DMSO but practically insoluble in water .
Metabolic Pathways
It is known that the compound is structurally distinct and synthesized by a separate pathway from the nemadectins .
Subcellular Localization
It is known that the compound can inhibit K-Ras plasma membrane localization .
Preparation Methods
21-Hydroxyoligomycin A is typically isolated from the fermentation broth of Streptomyces cyaneogriseus. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
21-Hydroxyoligomycin A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Scientific Research Applications
21-Hydroxyoligomycin A has several scientific research applications:
Cancer Research: It is used to study the inhibition of K-Ras plasma membrane localization, which is crucial in the development of certain cancers.
Antibiotic Research: It has weak antifungal and nematocidal activities, making it a subject of interest in the development of new antibiotics.
Biological Studies: Its cytotoxic effects on various cell lines make it a valuable tool for studying cell biology and cytotoxicity.
Comparison with Similar Compounds
21-Hydroxyoligomycin A is part of the oligomycin class of macrolide antibiotics. Similar compounds include:
Oligomycin A: Known for its inhibitory effects on mitochondrial ATP synthase.
Oligomycin C: Similar to oligomycin A but with slight structural differences.
Neaumycin: Another macrolide antibiotic with a unique internal diester bridge
Properties
CAS No. |
102042-09-1 |
---|---|
Molecular Formula |
C45H74O12 |
Molecular Weight |
807.1 g/mol |
IUPAC Name |
(4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1 |
InChI Key |
PIKJILHUPCWBCA-NMZLQNICSA-N |
Isomeric SMILES |
CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
SMILES |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
Canonical SMILES |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
Appearance |
White Lyophilisate |
Synonyms |
(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the absolute configuration of 21-Hydroxyoligomycin A and how was it determined?
A1: The absolute configuration of this compound (1) was determined to be R at C-21. This was achieved using a combination of J-based configuration analysis from NMR data and anomalous dispersion measurements from single-crystal X-ray diffraction of its chloroform methanol solvate. [] You can find more details about this research in the paper "Structure and absolute stereochemistry of this compound." []
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